molecular formula C10H13N5O2 B1436724 7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 113408-69-8

7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Cat. No. B1436724
M. Wt: 235.24 g/mol
InChI Key: VUOSTNVWUDFDBF-UHFFFAOYSA-N
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Description

“7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class . This class of compounds is known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, including “7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one”, can be effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials .


Molecular Structure Analysis

The molecular structure of “7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” can be analyzed using X-ray diffraction . This technique can help illustrate the relationship between weak interactions and the sensitivity of the compound .


Chemical Reactions Analysis

The chemical reactions involving “7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” can be analyzed based on its reactivity. For instance, it can participate in oxidative cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” can be inferred from similar compounds. For example, some [1,2,4]triazolo[1,5-a]pyrimidines exhibit excellent thermal stability .

Scientific Research Applications

Antihypertensive Activity

7-Methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one has been studied for its potential antihypertensive properties. Compounds with a similar structure have shown promising in vitro and in vivo antihypertensive activity (Bayomi et al., 1999).

Antitumor Activity

Research on morpholine-based heterocycles, including derivatives of 7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one, has revealed notable antitumor activities. These compounds have shown promising results against human lung cancer and hepatocellular carcinoma cell lines (Muhammad et al., 2017).

Synthesis in Supercritical Carbon Dioxide

This compound has been synthesized in supercritical carbon dioxide, highlighting an environmentally friendly and efficient method of production. The process achieved a conversion rate of 90% under solvent-free conditions (Baklykov et al., 2019).

Antibacterial Activity

Studies have synthesized novel derivatives of pyrimidine, including those containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, and evaluated their antibacterial activities. These derivatives showed notable activity against various bacterial strains (Lahmidi et al., 2019).

Safety And Hazards

The safety and hazards associated with “7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” would depend on its specific properties and uses. Some [1,2,4]triazolo[1,5-a]pyrimidines are known to exhibit excellent insensitivity toward external stimuli, suggesting potential applications as secondary explosives .

Future Directions

The future directions for “7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one” could involve designing next-generation fused ring energetic materials for different applications . Additionally, further exploration of the pharmacological activities of [1,2,4]triazolo[1,5-a]pyrimidines could lead to the development of new drugs .

properties

IUPAC Name

7-methyl-2-morpholin-4-yl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-7-6-8(16)11-9-12-10(13-15(7)9)14-2-4-17-5-3-14/h6H,2-5H2,1H3,(H,11,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUOSTNVWUDFDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NC(=NN12)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methyl-2-morpholin-4-yl[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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